molecular formula C16H16N4OS B10907033 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

Cat. No.: B10907033
M. Wt: 312.4 g/mol
InChI Key: QFSMZTFWDATMLH-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyrazine carboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate.

    Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) as the solvent, with heating to facilitate the formation of the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired benzothiophene derivative.

    Final Step:

Chemical Reactions Analysis

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as bacterial DNA helicases and nucleases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the unwinding and cleavage of DNA. This inhibition disrupts bacterial DNA replication and repair processes, leading to bacterial cell death .

Comparison with Similar Compounds

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C17H20N4OS2
  • Molecular Weight: 360.5 g/mol
  • Purity: Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been investigated for its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that the cyano group forms hydrogen bonds with critical amino acids in the enzyme's active site, suggesting a strong binding affinity .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Compounds related to this structure have shown promising activity against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma) with IC50 values indicating potent effects .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory potential. In silico studies revealed that it selectively inhibits 5-LOX while exhibiting weak binding to cyclooxygenase (COX)-2, which is pivotal in mediating inflammation . This selectivity may lead to fewer side effects compared to non-selective inhibitors.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the molecular structure significantly impact biological activity. Key findings include:

  • Electron-donating groups enhance activity, while electron-withdrawing groups reduce it.
  • The presence of a cyano group at position 3 is crucial for maintaining high binding affinity to target enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine derivatives:

  • Anticancer Evaluation:
    • A study evaluated various derivatives against multiple cancer cell lines. Compounds showed IC50 values ranging from 0.071 μM to 0.164 μM against HeLa and K562 cells, highlighting their potential as anticancer agents .
  • Inhibition Studies:
    • The compound demonstrated effective inhibition of 5-lipoxygenase with a calculated binding energy indicative of strong interaction with the enzyme's active site .
  • Therapeutic Applications:
    • The compound's unique structural features suggest potential applications in developing new anti-inflammatory and anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
AnticancerHeLa0.126
AnticancerSMMC-77210.071
AnticancerK5620.164
Anti-inflammatory5-lipoxygenaseSelective Inhibitor

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-2-10-3-4-11-12(8-17)16(22-14(11)7-10)20-15(21)13-9-18-5-6-19-13/h5-6,9-10H,2-4,7H2,1H3,(H,20,21)

InChI Key

QFSMZTFWDATMLH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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